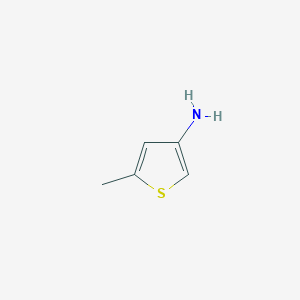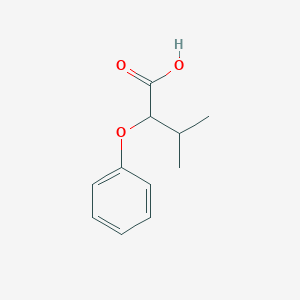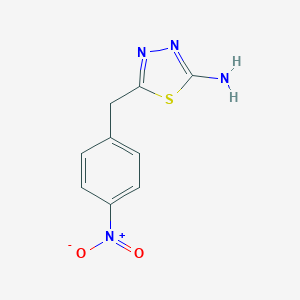
5-Methylthiophen-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylthiophen-3-amine is a heterocyclic organic compound that features a thiophene ring substituted with a methyl group at the 5-position and an amine group at the 3-position. Thiophene derivatives, including this compound, are known for their significant roles in medicinal chemistry and material science due to their unique chemical properties and biological activities .
Mechanism of Action
Target of Action
The primary targets of 5-Methylthiophen-3-amine are the voltage-gated sodium and calcium channels, as well as the GABA transporter (GAT) . These targets play crucial roles in the transmission of nerve impulses, which are fundamental to the functioning of the nervous system.
Mode of Action
This compound interacts with its targets by inhibiting the function of the voltage-gated sodium and calcium channels . This inhibition disrupts the normal flow of ions through these channels, which can alter the electrical activity of the neurons. The compound also affects the GABA transporter, potentially influencing the reuptake of this neurotransmitter .
Biochemical Pathways
It is known that the compound’s action on the voltage-gated sodium and calcium channels and the gaba transporter can influence several neuronal signaling pathways . These pathways are involved in various physiological processes, including pain perception and seizure activity.
Pharmacokinetics
One study found that a related compound showed a higher ed50 value than reference drugs, suggesting a potential for good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include altered neuronal activity due to the inhibition of voltage-gated sodium and calcium channels and the influence on the GABA transporter . These changes can result in anticonvulsant and antinociceptive effects .
Biochemical Analysis
Cellular Effects
Related thiophene compounds have been shown to have significant effects on cellular function . For example, certain thiophene derivatives have demonstrated growth inhibitory effects on human cancer cell lines
Molecular Mechanism
As a thiophene derivative, it may share some of the properties of other thiophenes, which have been shown to interact with various biomolecules
Metabolic Pathways
The metabolic pathways involving 5-Methylthiophen-3-amine are not well-characterized. It is known that drug metabolism generally involves two phases: phase I (functionalization reactions) and phase II (conjugation reactions)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylthiophen-3-amine typically involves the functionalization of thiophene rings. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources . Another method is the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones .
Industrial Production Methods: Industrial production of thiophene derivatives often employs multicomponent reactions and catalytic processes to enhance yield and selectivity. These methods are optimized for large-scale production, ensuring the efficient synthesis of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: 5-Methylthiophen-3-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiophene ring, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-Methylthiophen-3-amine has diverse applications in scientific research:
Comparison with Similar Compounds
Thiophene: The parent compound, a five-membered ring with a sulfur atom.
2-Methylthiophene: A thiophene derivative with a methyl group at the 2-position.
3-Aminothiophene: A thiophene derivative with an amine group at the 3-position.
Uniqueness of 5-Methylthiophen-3-amine: this compound is unique due to the presence of both a methyl group and an amine group on the thiophene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
5-methylthiophen-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS/c1-4-2-5(6)3-7-4/h2-3H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGSDEFWAXHCDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10423645 |
Source


|
| Record name | 5-methylthiophen-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153137-85-0 |
Source


|
| Record name | 5-methylthiophen-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzene](/img/structure/B176922.png)










![Methyl 1-methylbicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B176938.png)

